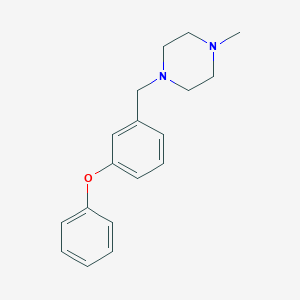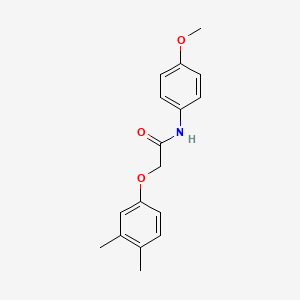
1-methyl-4-(3-phenoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(3-phenoxybenzyl)piperazine (PBZ) is a synthetic organic compound that belongs to the class of piperazine derivatives. PBZ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-methyl-4-(3-phenoxybenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(3-phenoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
1-methyl-4-(3-phenoxybenzyl)piperazine can be synthesized through the reaction of 3-phenoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent such as sodium borohydride.
Propiedades
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXNZQCFPKMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)

![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)